molecular formula C141H211N43O41 B1142002 Galanin, rat CAS No. 114547-31-8

Galanin, rat

Cat. No. B1142002
M. Wt: 3164.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin is a regulatory peptide with a widespread presence in the central and peripheral nervous system of rats, and it plays a significant role in modulating various physiological processes. This neuropeptide is synthesized initially as part of a larger precursor that includes a signal peptide, the galanin sequence itself (comprising 29 amino acids), and a galanin mRNA-associated peptide. The synthesis of rat galanin involves the conversion of this precursor into the active form of the peptide, a process that is highly conserved across species, suggesting the biological significance of galanin and its associated peptides (Kaplan et al., 1988).

Synthesis Analysis

The synthesis of rat galanin is an intricate process that results in a peptide with a C-terminal glycine, crucial for its biological activity. The peptide is synthesized through solid-phase peptide synthesis using the Fmoc-strategy, which allows for precise assembly of the amino acid sequence. This method ensures the production of galanin with high purity and correct molecular weight, essential for its biological functionality (Sidorova et al., 2020).

Molecular Structure Analysis

The molecular structure of galanin, characterized by NMR and other biochemical studies, reveals that certain regions of the peptide can adopt short-range structures in aqueous solutions. These structures include nascent helices, which are crucial for the peptide's interaction with its receptors and subsequent biological effects. The monomeric nature of galanin in solution underscores its mode of action, interacting with receptors as a single entity without forming complexes (Morris et al., 1995).

Scientific Research Applications

  • Pain Processing : Galanin has complex roles in pain processing, acting through different receptor subtypes in the spinal cord. It can induce mechanical and cold allodynia in normal rats via GalR2 receptors, whereas high-dose galanin's antiallodynic effect on neuropathic pain is mediated by GalR1 receptors. This suggests potential applications for selective GalR1 agonists in treating neuropathic pain (Liu et al., 2001).

  • Insulin Resistance : Galanin can mitigate insulin resistance in type 2 diabetic rats by enhancing glucose uptake and promoting the expression and translocation of glucose transporter 4 (GLUT4) in adipocytes. This implicates central galanin receptor 2 (GAL2-R) in the amelioration of insulin resistance, suggesting the potential of GAL2-R agonists as antidiabetic agents (Guo et al., 2020).

  • Feeding Behavior : Galanin inhibits food consumption in satiated rats and has been implicated in the regulation of appetite and feeding behavior. This points to the therapeutic potential of non-peptide galanin receptor antagonists for treating appetite disorders (Crawley, 1999).

  • Cardiovascular Health : Exogenous galanin fragments have shown potential in protecting against myocardial ischemia/reperfusion injury, suggesting a cardioprotective role of galanin and its application in treating ischemic heart disease (Timotin et al., 2017).

  • Neuroendocrine Regulation : Galanin expression in the rat anterior pituitary is strongly influenced by estrogen, suggesting a role in neuroendocrine regulation and a secretory product of the anterior pituitary (Kaplan et al., 1988).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak7.


properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDYHHNJBOXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H211N43O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanin (1-29) (rat, mouse)

Citations

For This Compound
151
Citations
Y Zhang, Y Gao, CY Li, W Dong, MN Li, YN Liu… - Neuroscience …, 2019 - Elsevier
Galanin and galanin receptors (GalRs) play important roles in the transmission and modulation of nociceptive information. Our previous research has shown that the expression of …
Number of citations: 16 www.sciencedirect.com
PA Schött, T Hökfelt, SO Ögren - Neuropharmacology, 2000 - Elsevier
… Effects of galanin infused into the ventral dentate gyrus area 20 min prior to acquisition of the spatial learning task (3 nmol galanin/rat, ie 1.5 nmol/side in 0.5 μl CSF, n=7; or CSF, n=7). …
Number of citations: 53 www.sciencedirect.com
SL Xu, J Li, JJ Zhang, LC Yu - Neuroscience letters, 2012 - Elsevier
It has been demonstrated that galanin plays important roles in the modulation of nociceptive information in rats. The present study is performed to investigate the regulating role of …
Number of citations: 26 www.sciencedirect.com
N Niiro, J Nishimura, K Hirano… - British journal of …, 1998 - Wiley Online Library
A neuropeptide, galanin, regulates the reproductive process and directly induces myometrial contraction. The aim of this study was to determine the mechanism of galanin‐induced …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
W Xiong, L Gao, A Sapra, LC Yu - Regulatory peptides, 2005 - Elsevier
The present study investigated the role of galanin in the transmission of nociceptive information in the spinal cord of rats with inflammation. Bilateral decreases in hindpaw withdrawal …
Number of citations: 24 www.sciencedirect.com
ML Zhang, HB Wang, FH Fu, LC Yu - Scientific Reports, 2017 - nature.com
The present study was performed to explore the role of galanin and galanin receptor 2 in nociceptive modulation in anterior cingulate cortex (ACC) of normal rats and rats with …
Number of citations: 20 www.nature.com
S Gregersen, K Hermansen, N Yanaihara, B Ahren - Pancreas, 1991 - journals.lww.com
Galanin occurs in intrapancreatic nerves and inhibits insulin secretion both in vivo and in vitro. To investigate which part of the galanin molecule accounts for this inhibition, we studied …
Number of citations: 21 journals.lww.com
ML Zhang, FH Fu, LC Yu - Neuroscience Letters, 2017 - Elsevier
The present study was performed to explore the role of galanin in nociceptive modulation in anterior cingulate cortex (ACC) of rats with acute inflammation, and the changes in galanin …
Number of citations: 16 www.sciencedirect.com
B Heppelmann, S Just, M Pawlak - European Journal of …, 2000 - Wiley Online Library
The aim of the present study was to examine the effect of galanin on group III and IV afferent nerve fibres (n = 53) innervating normal and acutely inflamed knee joints in rats. They …
Number of citations: 54 onlinelibrary.wiley.com
Y Yang, Y Zhang, XH Li, Y Li, R Qian, J Li, SL Xu - Neuroscience Research, 2015 - Elsevier
This study tested the hypothesis that antinociceptive effects of galanin and its receptors in nucleus accumbens (NAc) of rats with inflammatory pain provoked by subcutaneous injection …
Number of citations: 23 www.sciencedirect.com

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